2-hydroxy-N,4-dimethyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
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Overview
Description
2-hydroxy-N,4-dimethyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N,4-dimethyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxy-4,6-dimethylpyrimidine with sulfonamide derivatives in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N,4-dimethyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
2-hydroxy-N,4-dimethyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-N,4-dimethyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-4,6-dimethylpyrimidine: A precursor in the synthesis of the target compound.
Sulfonamide derivatives: Compounds with similar sulfonamide groups that exhibit comparable biological activities.
Uniqueness
2-hydroxy-N,4-dimethyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H9N3O4S |
---|---|
Molecular Weight |
219.22 g/mol |
IUPAC Name |
N,6-dimethyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C6H9N3O4S/c1-3-4(14(12,13)7-2)5(10)9-6(11)8-3/h7H,1-2H3,(H2,8,9,10,11) |
InChI Key |
LXJSWXKCRHDHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC |
Origin of Product |
United States |
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